molecular formula C13H15NO6S B568256 alpha-D-Galactopyranosylphenyl isothiocyanate CAS No. 120967-92-2

alpha-D-Galactopyranosylphenyl isothiocyanate

Cat. No. B568256
CAS RN: 120967-92-2
M. Wt: 313.324
InChI Key: RWANFUZQWINQBY-SJHCENCUSA-N
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Description

Alpha-D-Galactopyranosylphenyl isothiocyanate is a chemically activated form of galactose . It has been used to prepare various neoglycoproteins, which consist of a glycosylated serum albumin substituted with either fluorescein or methotrexate .


Molecular Structure Analysis

The molecular formula of this compound is C13H15NO6S . Its molecular weight is 313.33 . The IUPAC name is 4-isothiocyanatophenyl alpha-D-galactopyranoside .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 313.33 . It is recommended to be stored at a temperature of 2-8°C .

Scientific Research Applications

Isolectins and Glycoprotein Subunits

Research has identified isolectins in Bandeiraea simplicifolia seeds that bind specifically to alpha-D-galactopyranosyl groups. These isolectins are tetrameric structures composed of various combinations of two different glycoprotein subunits, with differing carbohydrate binding specificities (Murphy & Goldstein, 1977).

Chemical Synthesis and Characterization

A study on the synthesis of p-isothiocyanatophenyl 6-phospho-alpha-D-mannopyranoside was conducted to investigate the fibroblast lysosomal enzyme uptake system. This included the formation of isothiocyanatophenyl glycosides of alpha-galactose and other sugars (Sando & Karson, 1980).

Histochemical Reagents for Detection

Fluorescein-conjugated Bandeiraea simplicifolia B4-isolectin, specific for alpha-D-galactopyranosyl groups, has been used as a histochemical probe for detecting these groups in various tissues. This approach aids in studying glycoconjugates in pathological states (Peters & Goldstein, 1979).

Glycoprotein and Glycolipid Biosynthesis

Research involving the expression of murine alpha 1,3-galactosyltransferase in Chinese hamster ovary cells has explored the role of this enzyme in regulating glycoprotein and glycolipid biosynthesis (Smith, Larsen, Mattox, Lowe, & Cummings, 1990).

Lignocellulose Degradation

The main alpha-galactosidase, a key enzyme in lignocellulose degradation, was purified and characterized from Phanerochaete chrysosporium. This enzyme exhibits specificity for alpha-D-galactopyranosides (Brumer, Sims, & Sinnott, 1999).

Catalytic Mechanism of Glycosyl Hydrolases

The complete gene sequence encoding alpha-galactosidase from Phanerochaete chrysosporium confirmed its belonging to glycosyl hydrolase family 27, providing insights into its catalytic mechanism (Hart, He, Chany, Withers, Sims, Sinnott, & Brumer, 2000).

Alpha-Galactosidase Purification

Research on Thermomyces lanuginosus revealed the purification and characterization of an extracellular alpha-galactosidase, an enzyme active against various alpha-glycosidically linked substrates (Puchart, Vršanská, Bhat, & Biely, 2000).

Stable Monosaccharide Isothiocyanates

Studies on the synthesis of stable, fully unprotected monosaccharide isothiocyanates, including methyl 6,7-dideoxy-7-isothiocyanato-alpha-D-galacto-heptopyranosides, contributed to understanding the stability and reactivity of these compounds (Benito, Oriz Mellet, & García Fernández, 1999).

Safety and Hazards

The safety data sheet advises to avoid dust formation and breathing mist, gas, or vapors. It is also advised to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2/t9-,10+,11+,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWANFUZQWINQBY-SJHCENCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N=C=S)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720318
Record name 4-Isothiocyanatophenyl alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120967-92-2
Record name 4-Isothiocyanatophenyl alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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alpha-D-Galactopyranosylphenyl isothiocyanate
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alpha-D-Galactopyranosylphenyl isothiocyanate
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alpha-D-Galactopyranosylphenyl isothiocyanate
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alpha-D-Galactopyranosylphenyl isothiocyanate
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alpha-D-Galactopyranosylphenyl isothiocyanate
Reactant of Route 6
alpha-D-Galactopyranosylphenyl isothiocyanate

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